2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole
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Overview
Description
2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core, a chlorophenoxyethyl group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives.
Introduction of the Chlorophenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 2-(4-chlorophenoxy)ethyl halides under basic conditions.
Attachment of the Propynyl Group: The final step involves the alkylation of the benzodiazole derivative with propargyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic aromatic substitution.
Scientific Research Applications
2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has several research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE depends on its application:
Antimicrobial Activity: It may inhibit bacterial cell division by targeting key proteins involved in the process.
Anticancer Activity: It could interfere with cellular pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)ethyl thiocyanate
- 2-(4-Chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide
Uniqueness
2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core with a chlorophenoxyethyl and propynyl group, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H15ClN2OS |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C18H15ClN2OS/c1-2-11-21-17-6-4-3-5-16(17)20-18(21)23-13-12-22-15-9-7-14(19)8-10-15/h1,3-10H,11-13H2 |
InChI Key |
ONMZWMVDKPOFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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